N-cyclohexyl-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine
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Overview
Description
N-cyclohexyl-N’-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. The compound consists of a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms, and a cyclohexyl group attached to a propane-1,3-diamine moiety. This combination of structural elements imparts the compound with distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of 2-aminothiophene-3-carboxylic acid derivatives with appropriate aldehydes and amines under reflux conditions. For example, a one-pot synthesis method involves the reaction of 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones with aromatic aldehydes and amines in the presence of ethanol and potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as crystallization and chromatography are scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antibacterial activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s structure allows it to interact with various biological pathways, influencing processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives: These compounds share the thieno[2,3-d]pyrimidine core and exhibit similar biological activities.
Quinazolin-4(3H)-ones: Structurally similar to thieno[2,3-d]pyrimidines, these compounds are also known for their diverse biological activities.
Uniqueness
N-cyclohexyl-N’-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine is unique due to the presence of the cyclohexyl group and the propane-1,3-diamine moiety, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-cyclohexyl-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4S/c1-2-5-12(6-3-1)16-8-4-9-17-14-13-7-10-20-15(13)19-11-18-14/h7,10-12,16H,1-6,8-9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTINDKYIMKLXCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCCNC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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